molecular formula C15H23F3N2O3 B1383152 tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1310381-23-7

tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1383152
CAS RN: 1310381-23-7
M. Wt: 336.35 g/mol
InChI Key: ROCWQIAJCZUVEC-UHFFFAOYSA-N
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Description

“tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound used in the preparation of benzothiazole derivatives . It has a molecular weight of 267.37 .


Synthesis Analysis

The synthesis of this compound involves the use of wet Pd/C under an argon atmosphere. The reaction is stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular formula of this compound is C15H25NO3 . The InChI code is 1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h4-11H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 381.1±42.0 °C at 760 mmHg . The melting point is 70-73℃ .

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for the introduction of spirocyclic motifs into target molecules, which are prevalent in many biologically active compounds .

Medicinal Chemistry

In medicinal chemistry, it’s utilized for the synthesis of potential pharmacological agents. The trifluoromethyl group and the diazaspiro framework are often found in drugs that target central nervous system disorders due to their ability to cross the blood-brain barrier .

Material Science

The tert-butyl group in this compound can be used to modify surface properties of materials, making it valuable in material science research for developing new polymers with specific characteristics like increased resilience or altered thermal properties .

Analytical Chemistry

As a standard or reference compound in analytical chemistry, it helps in method development for detecting similar structures in complex mixtures using techniques like mass spectrometry or chromatography .

Food Contact Materials

It has been evaluated for safety as a substance in food contact materials. Its structural components are assessed to ensure they do not leach into food products and pose a health risk .

Environmental Science

In environmental science, researchers may study the breakdown products of this compound to understand its environmental fate and potential impact on ecosystems .

Chemical Synthesis Research

The compound is used in chemical synthesis research to develop new synthetic methodologies, including asymmetric synthesis and catalysis, which are crucial for producing enantiomerically pure substances .

Life Sciences

In life sciences, it could be involved in the study of biological systems by acting as a precursor for biomimetic compounds that simulate the function of natural molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319. Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCWQIAJCZUVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114926
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

CAS RN

1310381-23-7
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310381-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

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